Product packaging for Lmr-UV(Cat. No.:CAS No. 27156-72-5)

Lmr-UV

Cat. No.: B14171219
CAS No.: 27156-72-5
M. Wt: 374.4 g/mol
InChI Key: XZDIPBKBAUGFFE-UHFFFAOYSA-N
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Description

Lmr-UV is a specialized chemical reagent designed for the fabrication and functionalization of advanced optical sensors that operate on the principle of Lossy Mode Resonance (LMR). This technology utilizes a thin-film coated waveguide to create a resonance attenuation band, the properties of which are highly sensitive to the surrounding environment . The primary research value of this compound lies in its unique responsiveness to ultraviolet (UV) radiation. The reagent is engineered to undergo a reversible photoisomerization process upon exposure to specific UV wavelengths . This molecular rearrangement induces measurable changes in the material's refractive index and birefringence , which in turn causes a quantifiable shift in the LMR signal . This mechanism allows researchers to translate UV exposure into an accurate, measurable optical output. Key research applications for sensors developed with this compound include monitoring ambient UV radiation levels, studying photochemical reactions in materials science, and developing wearable devices for occupational safety that track exposure to artificial optical radiation . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper laboratory safety protocols, including protection from unintended light exposure, should be followed during handling and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O6S B14171219 Lmr-UV CAS No. 27156-72-5

Properties

CAS No.

27156-72-5

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

2-diazonio-5-sulfonaphthalen-1-olate;formaldehyde;phenol

InChI

InChI=1S/C10H6N2O4S.C6H6O.CH2O/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;7-6-4-2-1-3-5-6;1-2/h1-5H,(H-,13,14,15,16);1-5,7H;1H2

InChI Key

XZDIPBKBAUGFFE-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)O.C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)O

Origin of Product

United States

Chemical Composition and Molecular Design Principles of Lmr Uv Resists

Constituent Monomers and Polymeric Backbone Architectures in Lmr-UV Formulations.

This compound formulations are typically based on a multi-component system, with the polymeric backbone playing a critical role in providing structural integrity, adhesion, and resistance to subsequent processing steps like etching. The core polymeric component in this compound, as identified in the description "formaldehyde, polymer with phenol (B47542)," is a novolac resin. ontosight.ai Novolac resins are a class of phenolic-formaldehyde polymers formed through the polycondensation of phenol and formaldehyde (B43269) monomers, typically under acidic conditions. wikipedia.orgtuwien.ac.at

Beyond the primary novolac backbone, this compound formulations include other essential components such as the photosensitive compound and solvents. tuwien.ac.atalfa-chemistry.comlithoguru.com Additives may also be incorporated to further enhance specific properties. alfa-chemistry.com

Diazo-Naphthoquinone (DNQ) Chemistry and Photosensitive Functionality within this compound.

The photosensitive functionality in this compound resists is primarily conferred by a diazo-naphthoquinone (DNQ) derivative. In the case of this compound, the specific photosensitive component is described as 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonate. ontosight.ai DNQ compounds act as photoactive compounds (PACs) within the resist formulation. tuwien.ac.atlithoguru.comalfa-chemistry.com

In the absence of UV exposure, the DNQ molecule functions as a dissolution inhibitor. wikipedia.orgtuwien.ac.atlithoguru.comspiedigitallibrary.orgwikipedia.org It significantly reduces the solubility of the novolac resin matrix in aqueous alkaline developers. tuwien.ac.atlithoguru.com This inhibition is believed to be related to strong interactions between the DNQ and the novolac resin, potentially involving hydrogen bonding or, in unexposed regions, diazocoupling reactions with the polymer. wikipedia.orglithoguru.compsu.edu

Upon exposure to UV light of appropriate wavelengths (typically in the 300-450 nm range for g-, h-, and i-line lithography, where DNQ absorbs strongly), the DNQ molecule undergoes a photochemical transformation. wikipedia.orgspiedigitallibrary.orgmicrochemicals.com The key reaction is a Wolff rearrangement, initiated by the release of nitrogen gas (N₂). wikipedia.orgmicrochemicals.comufjf.br This rearrangement leads to the formation of a highly reactive ketene (B1206846) intermediate. wikipedia.orgufjf.br In the presence of ambient water absorbed within the resist film, the ketene undergoes hydrolysis, yielding a base-soluble indene (B144670) carboxylic acid. wikipedia.orgmicrochemicals.comufjf.br

The conversion of the hydrophobic, dissolution-inhibiting DNQ to the hydrophilic, base-soluble indene carboxylic acid fundamentally alters the solubility of the exposed resist regions in the alkaline developer. tuwien.ac.atlithoguru.comwikipedia.orgufjf.br This differential solubility between exposed and unexposed areas is the basis for pattern formation in positive-tone DNQ-novolac resists like this compound. The quantum efficiency of this photoreaction in sufficiently rehydrated DNQ-based resists exposed at suitable wavelengths is typically in the range of 20-30%. microchemicals.com

Structural Elucidation and Its Implications for Photoreactivity and Performance.

The inhibitory effect of DNQ in unexposed areas is a crucial performance determinant. Research suggests that interactions like hydrogen bonding between the polar groups of DNQ and the hydroxyl groups of the novolac resin contribute significantly to this inhibition. lithoguru.com Furthermore, studies propose that azo coupling reactions between DNQ and the methylene (B1212753) bridges or free para positions of the novolac resin in unexposed regions can increase the molecular weight and further reduce solubility. psu.edu

The photoreactivity of the DNQ component, specifically its efficient conversion to indene carboxylic acid upon UV absorption, dictates the sensitivity of the resist to light. The absorption spectrum of the DNQ derivative must align with the emission spectrum of the UV light source used for exposure. DNQ generally exhibits strong absorption in the near-UV range, making it suitable for g-, h-, and i-line lithography. wikipedia.orgspiedigitallibrary.orgmicrochemicals.com this compound specifically shows a large absorption coefficient of 3.8 μm⁻¹ at the i-line (365 nm), indicating its suitability for i-line lithography. researchgate.net For deep UV applications, LMR (low molecular weight resist), a related quinone-diazide ester of novolak, exhibits strong absorption at 250 nm. aip.org

The structural design also influences the contrast and resolution of the resist. A high contrast in dissolution rates between exposed and unexposed regions is essential for defining fine features. tuwien.ac.at The molecular weight and distribution of the novolac, the loading of the DNQ, and the specific structure of the DNQ derivative all play a role in achieving optimal contrast and resolution. alfa-chemistry.com The "low molecular weight" characteristic of this compound might contribute to specific dissolution properties and the ability to form desired resist profiles, such as the overhung profiles observed with this compound in i-line lithography due to its high absorption. researchgate.net

The chemical structure also imparts resistance to etching processes, a critical requirement for transferring the resist pattern to the underlying substrate. Novolac resins are known for their good etch resistance. tuwien.ac.at

The interplay between the polymeric backbone structure, the photosensitive chemistry of DNQ, and the resulting differential solubility upon irradiation are the fundamental molecular design principles that govern the performance of this compound resists in photolithography.

Data Table: Representative Chemical Components and Properties

ComponentRole in this compound ResistRepresentative Chemical Formula (if applicable)Relevant Property/Finding
PhenolNovolac MonomerC₆H₅OHBuilding block for polymeric backbone
FormaldehydeNovolac MonomerCH₂OBuilding block for polymeric backbone
Novolac ResinPolymeric Backbone(C₆H₃(OH)CH₂)n (generalized)Provides structure, adhesion, etch resistance; ~1000 MW in LMR aip.org
2,1-Diazonaphthoquinone-5-sulfonic acid (representative)Photosensitizer (DNQ)C₁₀H₆N₂O₄S (acid form)Inhibits dissolution; undergoes photoreaction wikipedia.org
Indene-2-carboxylic acid (representative)PhotoproductC₁₀H₈O₂ (acid form)Increases solubility in developer wikipedia.orgufjf.br
NitrogenPhotoreaction ByproductN₂Released upon UV exposure wikipedia.orgmicrochemicals.comufjf.br

Detailed Research Findings:

this compound (Low Molecular weight Resist for UV lithography) has been developed as a negative working resist for i-line lithography, capable of resolving isolated 0.3 μm spaces and 0.35 μm hole patterns with a thickness of 1.0 μm using a 0.42-numerical-aperture i-line reduction projection aligner. researchgate.net

this compound exhibits a large absorption coefficient of 3.8 μm⁻¹ at the i-line (365 nm), contributing to the formation of overhung profiles. researchgate.net

A related deep UV resist, LMR, described as a quinone-diazide ester of a novolak resin with a molecular weight of approximately 1000, showed strong absorption in the deep UV region (12 μm⁻¹ at 250 nm) and a sensitivity of 30 mJ/cm². aip.org

The quantum efficiency of the photoreaction converting DNQ to indene carboxylic acid in sufficiently rehydrated DNQ-based photoresists exposed at suitable wavelengths (g, h, i-line depending on DNQ) is approximately 20-30%. microchemicals.com

The development rate difference between exposed and unexposed regions in DQN (DNQ-Novolac) resists can be a factor of 100 or more. tuwien.ac.at

Photochemical Reaction Mechanisms and Energy Transfer Dynamics in Lmr Uv Systems

Ultraviolet Radiation Absorption Characteristics and Electronic Excitation Pathways in Lmr-UV.

This compound exhibits distinct absorption characteristics across the UV spectrum, which dictate its sensitivity and response to different exposure wavelengths. The material shows strong absorption in the deep UV region, with a notable absorption at 250 nm. bmrb.iowikipedia.org This strong absorption in the deep UV range is attributed to the presence of the quinone-diazide component and potentially the novolak resin matrix, which can also absorb in the UV region. bmrb.iowikipedia.orgnih.gov

In addition to deep UV absorption, this compound also possesses a large absorption coefficient at the i-line wavelength (365 nm). guidechem.comthegoodscentscompany.comfishersci.be The absorption of UV radiation by this compound leads to electronic excitation of the photosensitive components, primarily the diazoquinone. This involves the transition of electrons from lower energy molecular orbitals to higher energy excited states. epa.govnih.gov The specific electronic excitation pathways are dependent on the energy of the absorbed photons, corresponding to different UV wavelengths.

Detailed Analysis of the Wolff Rearrangement Mechanism and Carbene Generation within this compound Resist Matrices.

A key photochemical reaction initiated by UV exposure in this compound is the Wolff rearrangement. Upon absorption of UV light, the diazo group within the quinone-diazide sensitizer (B1316253) undergoes decomposition. scribd.com This photodecomposition proceeds through the extrusion of nitrogen gas, leading to the formation of a highly reactive intermediate known as a carbene. scribd.com

The generated carbene is a short-lived species that readily undergoes the Wolff rearrangement, transforming into a ketene (B1206846). In the presence of suitable nucleophiles within the resist matrix, such as residual water or the phenolic hydroxyl groups of the novolak resin, the ketene can be trapped. This reaction with the surrounding polymer matrix is crucial for the subsequent changes in the resist's solubility. scribd.com

Mechanisms of Cross-Linking and Polymer Network Formation upon Photoexposure of this compound.

This compound functions as a negative working photoresist. bmrb.iowikipedia.orgnih.govuni.lu This means that the areas exposed to UV radiation become less soluble in the developer compared to the unexposed areas. The change in solubility is a direct consequence of the photochemical reactions, specifically the reactions of the carbene or ketene intermediate generated from the diazoquinone.

The reactive carbene or ketene species reacts with the novolak resin polymer matrix. This reaction leads to the formation of covalent bonds between the sensitizer decomposition products and the polymer chains, or between adjacent polymer chains mediated by the sensitizer fragments. scribd.com This process, known as cross-linking, results in the formation of a more complex and higher molecular weight polymer network in the exposed regions. The cross-linked network is less susceptible to dissolution in the developer solvent compared to the unexposed, non-cross-linked areas, enabling the formation of a negative tone relief pattern.

Influence of Specific Exposure Wavelengths (e.g., Deep UV, i-line) on this compound Photoreaction Kinetics.

The wavelength of the exposure radiation significantly influences the photoreaction kinetics and the resulting resist profile in this compound.

Deep UV Exposure (230-280 nm): LMR, a deep UV resist, exhibits strong absorption in this region. bmrb.iowikipedia.orguni.lu Exposure to deep UV light effectively initiates the photodecomposition of the diazoquinone throughout the thickness of the resist film, assuming sufficient dose. This strong absorption can lead to efficient cross-linking and is utilized for fine-line patterning. The sensitivity of LMR to deep UV light has been reported as 30 mJ/cm². bmrb.iowikipedia.org

i-line Exposure (365 nm): this compound has a large absorption coefficient at the i-line wavelength. guidechem.comthegoodscentscompany.comfishersci.be This high absorption means that the majority of the light is absorbed near the surface of the resist film. As a result, the photochemical reaction and subsequent cross-linking are more pronounced in the upper part of the resist layer. This differential reaction rate through the film thickness can lead to the formation of overhung profiles, which are advantageous in certain lithographic processes like lift-off techniques. guidechem.comthegoodscentscompany.comfishersci.be

The difference in absorption characteristics between deep UV and i-line wavelengths directly impacts the penetration depth of the light and, consequently, the distribution of the photochemical reaction products within the resist film. This spatial variation in cross-linking density influences the dissolution rate during development and ultimately determines the shape and resolution of the patterned features. nih.govfishersci.be

Exposure WavelengthAbsorption CharacteristicsPrimary Reaction ZoneResulting Profile TendencyReported Sensitivity (approx.)
Deep UV (230-280 nm)Strong absorptionMore uniform through filmHigh resolution patterns30 mJ/cm² bmrb.iowikipedia.org
i-line (365 nm)Large absorption coefficientConcentrated near the surfaceOverhung profilesHigher than Deep UV nih.gov

Note: Sensitivity values can vary depending on the specific resist formulation and processing conditions.

Lithographic Performance Characterization and Advanced Patterning Techniques Utilizing Lmr Uv

Investigation of Lmr-UV Resolution Capabilities and Factors Limiting Sub-Micron Patterning.

This compound has demonstrated resolution capabilities in sub-micron patterning using i-line lithography. With a 0.42-numerical-aperture i-line reduction projection aligner, it can resolve isolated 0.3 µm space and 0.35 µm hole patterns with a thickness of 1.0 µm researchgate.net. The resolution achievable with this compound is influenced by factors such as its large absorption coefficient at the i-line, which contributes to the formation of overhung profiles researchgate.net. While this compound shows good resolution, achieving finer sub-micron features can be limited by the inherent physics of optical lithography at the given wavelength and numerical aperture, as well as factors like image contrast and resist properties researchgate.netlaserfocusworld.combrewerscience.com. The modulation, or contrast, of the aerial image is a key parameter for acceptable linewidth control in lithography researchgate.net.

Mechanisms of Profile Control, Including Overhung Structure Formation with this compound.

A distinctive characteristic of this compound is its ability to form overhung profiles with a single development step researchgate.netaip.org. This is primarily attributed to its large absorption coefficient at the i-line (3.8 µm⁻¹) researchgate.net. The high absorption leads to a significant difference in exposure dose between the top and bottom of the resist layer. The top surface receives a higher dose and becomes less soluble, while the bottom receives a lower dose and remains more soluble. During development, the more soluble bottom layer dissolves faster than the less soluble top layer, resulting in the characteristic overhung or retrograde profile ucsb.edu. This profile is particularly advantageous for lift-off processes aip.org.

Integration of this compound with Phase-Shifting Mask Technology for Resolution Enhancement Studies.

This compound has been integrated with phase-shifting mask (PSM) technology to enhance resolution in i-line lithography researchgate.netresearchgate.net. PSMs work by altering the phase of light passing through different areas of the mask, leading to improved image contrast and resolution beyond what is possible with conventional binary masks laserfocusworld.comspie.org. New phase-shifting mask patterns adapted for isolated space and hole patterns for negative resists like this compound have been developed researchgate.netresearchgate.net. By using such masks with an i-line aligner, this compound has been shown to clearly resolve smaller features, such as 0.25 µm space and 0.3 µm hole patterns, demonstrating that PSM technology improves both resolution and focus margin when used with this compound researchgate.netresearchgate.net.

Academic Research on Application of this compound in Lift-Off Processes for Metal Pattern Fabrication.

Academic research has explored the application of this compound in lift-off processes for fabricating metal patterns aip.orgresearchgate.net. The lift-off technique is a method for creating metal patterns by depositing a metal layer over a patterned resist and then dissolving the resist, taking the unwanted metal with it ucsb.educnr.it. The overhung profile naturally formed by this compound is particularly well-suited for lift-off, as it prevents the deposited metal from forming a continuous film over the resist sidewalls, allowing for clean removal of the resist and the metal on top of it aip.orgucsb.edu. Using this compound, a simple and reliable lift-off process has been realized, enabling the formation of submicron wide metal patterns with a thickness twice that of the resist aip.org. For instance, 2.0 µm thick Au patterns with 0.75 µm metal-metal spacings have been achieved using a related LMR resist and a new developer in a lift-off technique researchgate.net.

Development and Characterization of Multi-Layer Resist Systems Incorporating this compound for Advanced Lithography.

This compound has been incorporated into multi-layer resist systems for advanced lithography applications spiedigitallibrary.org. Specifically, this compound has been used as the upper layer in a two-layer resist system known as High dry etching Resistivity Portable Conformable Masking (HR-PCM) spiedigitallibrary.org. In this system, this compound, a negative working resist, is coated on a bottom layer, such as AZ-5214 or MP-2400A (an image reversal resist) spiedigitallibrary.org. A key advantage is that this compound can be coated and developed using organic solvents with small polarity, such as monochlorobenzene, without damaging the bottom layer spiedigitallibrary.org. The latent image in the bottom layer, formed by light penetrating the upper this compound layer, is reversed by post-exposure baking, making the bottom layer under the exposed upper layer more resistant to an alkaline developer spiedigitallibrary.org. This multi-layer structure allows for reliable formation of double-layer resist patterns with high dry etching resistivity, which is advantageous compared to conventional systems using materials like PMMA for the bottom layer spiedigitallibrary.orgbrewerscience.com.

Spectroscopic and Advanced Analytical Investigations of Lmr Uv Resist Behavior

Ultraviolet Absorption Spectroscopy for Characterizing Photoactive Component Responses in Lmr-UV

Ultraviolet absorption spectroscopy is a fundamental tool for investigating the photoactive component within this compound resists. This technique measures the absorption of UV light by the resist material as a function of wavelength, providing insights into the electronic transitions occurring within the molecules. uni.ludic-global.comnih.govevitachem.com The photoactive diazo compound in this compound, such as a quinone-diazide ester, exhibits characteristic absorption bands in the UV region. nih.govwikipedia.org For instance, LMR, a related deep UV resist, shows strong absorption in the deep UV region, specifically around 250 nm. nih.govwikipedia.org this compound itself has been developed for UV lithography in the 350-450 nm range, indicating significant absorption in this spectral window as well. ontosight.ai

Upon exposure to UV light, the photoactive diazo compound undergoes a photochemical reaction, notably the Wolff rearrangement, which leads to the decomposition of the diazo group and the formation of a ketene (B1206846) intermediate. wikipedia.orgwikipedia.org This chemical transformation is accompanied by changes in the molecule's electronic structure, which can be monitored by observing alterations in the UV absorption spectrum. By measuring the decrease in the intensity of the absorption bands corresponding to the diazo compound and the potential appearance of new bands related to the photoproducts, researchers can characterize the rate and extent of the photochemical reaction as a function of exposure dose. This spectroscopic analysis helps in determining the sensitivity of the resist to different UV wavelengths and understanding the efficiency of the photoactive component's conversion.

In-situ Monitoring Techniques for Photochemical Transformations within this compound Films

In-situ monitoring techniques allow for the real-time observation of the photochemical transformations occurring within this compound films during UV exposure and subsequent processing steps like post-exposure bake (PEB). These techniques provide dynamic information about the chemical and physical changes as they happen, offering deeper insights into the reaction mechanisms and kinetics.

While specific in-situ studies solely focused on this compound resist behavior were not extensively detailed in the search results, general principles and techniques applicable to monitoring photochemical reactions in polymer films are relevant. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor changes in functional groups within the this compound film during irradiation. guidechem.com For example, the decrease in characteristic IR absorption bands of the diazo group and the potential appearance of bands related to the ketene or its subsequent reaction products (e.g., carboxylic acid formed by reaction with water) can be tracked in real-time. wikipedia.org

Monitoring changes in the physical properties of the film during exposure and PEB can also provide valuable in-situ information. Techniques that measure changes in refractive index, thickness, or mass could potentially be adapted for in-situ monitoring of the cross-linking process and solvent evaporation in this compound films. Although not specifically for this compound resist, studies on other photo-sensitive systems illustrate the application of in-situ methods to follow photochemical and thermal transformations. nih.gov The application of such techniques to this compound would enable a better understanding of the kinetics of cross-linking and its dependence on factors like exposure dose and PEB conditions.

Advanced Characterization Methodologies for Post-Exposure Polymer Network Analysis in this compound

Following UV exposure and the post-exposure bake, the this compound resist forms a cross-linked polymer network in the exposed areas, which dictates the final pattern definition and resist performance. Advanced characterization methodologies are employed to analyze the structure and properties of this post-exposure polymer network.

Techniques like FTIR spectroscopy can be used in an ex-situ manner to analyze the chemical changes in the exposed and unexposed areas of the resist film after processing. guidechem.com By comparing the FTIR spectra of the different regions, the extent of the photoactive compound's conversion and the formation of new chemical bonds due to cross-linking can be confirmed.

Dissolution studies are crucial for evaluating the differential solubility between the exposed and unexposed regions, which is the basis of the negative-tone development process in this compound. guidechem.com Measuring the dissolution rate of the resist film in a developer solution as a function of exposure dose provides information about the effectiveness of the cross-linking in rendering the exposed areas insoluble. Data from such studies can be used to determine the resist's sensitivity and contrast.

Gel Permeation Chromatography (GPC), as applied to LMR, can be used to assess changes in the molecular weight and molecular weight distribution of the polymer matrix upon exposure and processing. wikipedia.org In a negative resist like this compound, cross-linking leads to an increase in molecular weight and the formation of a higher molecular weight network in the exposed areas.

Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) can provide elemental composition and chemical state information about the surface of the this compound film after processing. These techniques can be used to investigate surface modifications induced by the lithographic process, such as changes in the chemical bonding of the polymer or the distribution of the photoactive components and their photoproducts near the surface.

The combination of these advanced characterization methodologies provides a comprehensive understanding of the post-exposure polymer network in this compound, correlating the initial photochemical reactions with the final resist pattern and performance.

Data Tables

Based on the search results, here is an example of how data related to this compound (and the related LMR) could be presented in tables. Note that specific detailed quantitative data for all aspects across all sections was not uniformly available in the provided snippets, so these tables illustrate the type of data that would be included.

Table 1: UV Absorption Characteristics

Resist TypeAbsorption RegionPeak Absorption Wavelength (approx.)Absorption Coefficient (approx.)Source
LMR (Deep UV Resist)Deep UV250 nm12 μm⁻¹ nih.govwikipedia.org
This compoundUV350-450 nm rangeNot specified in snippets ontosight.ai

Table 2: LMR Resist Performance Data

CharacteristicValueConditionsSource
Sensitivity30 mJ/cm²Deep UV irradiation nih.govwikipedia.org
Resolution0.3 μm wide spaces resolvedDeep UV irradiation nih.govwikipedia.org
Pattern ProfileOverhung structureSingle development step, Deep UV nih.govwikipedia.org

Note: Interactive data tables would typically be implemented in a live web environment using libraries like DataTables.js or similar, allowing for sorting, filtering, and searching. This format provides a static representation.

Theoretical and Computational Approaches to Lmr Uv Photochemistry and Lithography Modeling

Quantum Chemical Simulations of Diazo-Naphthoquinone Photoreactions within Lmr-UV Formulations.

The photosensitivity of this compound is primarily attributed to the diazonaphthoquinone (DNQ) component. Upon absorption of UV light, DNQ undergoes a well-known photochemical transformation, primarily the Wolff rearrangement. fishersci.caepa.govsigmaaldrich.comnih.gov This reaction involves the extrusion of nitrogen gas and the formation of a highly reactive ketene (B1206846) intermediate. epa.govsigmaaldrich.comnih.gov In the presence of water, the ketene rapidly reacts to form a base-soluble indenecarboxylic acid. epa.govsigmaaldrich.comnih.gov

In negative photoresists like this compound, the mechanism leading to insolubilization in exposed areas is distinct from the dissolution promotion seen in positive DNQ-novolac resists. While the Wolff rearrangement still occurs, the resulting photoproducts or intermediates are believed to induce cross-linking or other changes that reduce the solubility of the novolac matrix in the alkaline developer. fishersci.caepa.gov The specific reactions responsible for insolubilization in this compound can be complex and may involve reactions between the ketene or other DNQ photoproducts and the novolac resin, or potentially direct reactions of excited-state DNQ species. Some research suggests alternative mechanisms like azo coupling in unexposed or negative-tone systems, although the primary photochemical event in exposed regions involves DNQ decomposition. labsolu.canih.gov

Quantum chemical simulations are powerful tools for investigating the electronic structure, reaction pathways, and energy profiles of photochemical reactions at the molecular level. bmrb.iothegoodscentscompany.com While specific quantum chemical studies on the photochemistry of DNQ within this compound formulations were not found, these methods can be applied to gain detailed insights into the UV-induced transformations of the DNQ component in the presence of model novolac structures or relevant functional groups. Such simulations can:

Elucidate the excited states of the DNQ molecule upon UV absorption.

Map the potential energy surfaces for the Wolff rearrangement and competing side reactions.

Identify transition states and calculate activation energies for key reaction steps, such as nitrogen extrusion and ketene formation.

Investigate the interaction of the ketene intermediate with water and with phenolic hydroxyl groups or other reactive sites on the novolac resin.

Explore potential pathways for cross-linking reactions initiated by DNQ photoproducts.

Assess the influence of the local chemical environment provided by the novolac matrix on the reaction rates and product distributions.

By providing a fundamental understanding of these photochemical processes, quantum chemical simulations can help to explain the sensitivity and reaction mechanisms of this compound resists and guide the design of new photosensitive components with tailored properties.

Molecular Dynamics Simulations of Polymer Network Formation and Swelling Behavior in this compound Resists.

The performance of this compound as a negative photoresist is intrinsically linked to the formation of a cross-linked polymer network in the exposed areas and the differential swelling behavior between exposed and unexposed regions during development. fishersci.caepa.gov Molecular dynamics (MD) simulations are valuable techniques for studying the structural evolution and physical properties of polymer systems, including network formation and swelling. nih.govuni.lunih.govsigmaaldrich.com

In the context of this compound, MD simulations can be applied to model:

Polymer Network Formation: Simulate the process of cross-linking within the novolac resin matrix induced by the photochemical reaction products of DNQ. This involves defining reactive sites on the polymer chains and simulating the diffusion and reaction events that lead to the formation of a three-dimensional network. MD can provide insights into the kinetics of cross-linking, the resulting network topology, and the distribution of cross-link density.

Structural Properties of the Network: Characterize the structural properties of the cross-linked novolac network, such as its density, free volume, and glass transition temperature, as a function of cross-link density. These properties influence the mechanical stability and dissolution behavior of the exposed resist.

Swelling Behavior in Developer: Simulate the interaction of the cross-linked polymer network with the alkaline developer solution. MD can model the diffusion of solvent molecules (e.g., water and hydroxide (B78521) ions) into the network and the resulting volumetric expansion, or swelling. labsolu.canih.govuni.lusigmaaldrich.com

Influence of Network Structure on Swelling: Investigate how the cross-link density and the specific architecture of the polymer network affect the degree and kinetics of swelling. Higher cross-link density generally leads to reduced swelling. nih.govuni.lu

Differential Solubility: Compare the dissolution or swelling behavior of the highly cross-linked exposed regions with the less or non-cross-linked unexposed regions in the developer. This differential solubility is the basis for pattern formation in negative resists.

MD simulations can provide crucial data on the nanoscale behavior of the resist material during exposure and development. Although direct MD studies on this compound were not found, simulations on similar UV-cured polymer systems and novolac-based resists demonstrate the applicability of these methods to understand phenomena like resist shrinkage and dissolution. nih.govcenmed.com The insights gained from MD simulations can help to optimize the polymer and photosensitizer composition and processing conditions to achieve desired resist profiles and minimize pattern distortion caused by swelling.

Optical Lithography Simulation and Modeling for this compound Process Optimization.

Optical lithography simulation and modeling are indispensable tools for predicting and optimizing the outcome of the lithographic process using photoresists like this compound. nih.govscribd.comfishersci.sefishersci.be These simulations integrate models of the exposure tool, the mask, and the photoresist material to predict the latent image formed in the resist and the final resist profile after development.

For this compound, which is used in i-line lithography (365 nm) fishersci.cacenmed.comfishersci.be, optical lithography simulation typically involves several key steps:

Aerial Image Simulation: Calculating the intensity distribution of the UV light projected onto the surface of the resist film. This involves modeling the illumination source (wavelength, coherence), the mask pattern (including features like phase shifts if used with this compound fishersci.cacenmed.com), and the projection optics (numerical aperture, aberrations).

Light Propagation and Absorption in Resist: Simulating how the aerial image intensity is absorbed and distributed within the thickness of the this compound film. This requires knowledge of the resist's optical properties, particularly its absorption coefficient at the exposure wavelength. This compound is noted to have a significant absorption coefficient at the i-line. cenmed.com Models account for effects like bleaching (change in absorption upon exposure) if applicable, although DNQ-based resists are known to photobleach as DNQ is consumed. epa.gov

Exposure Modeling: Translating the absorbed light energy into the extent of the photochemical reaction and the resulting change in the resist's properties (e.g., degree of cross-linking or insolubilization). This step utilizes models that describe the kinetics of the photochemical reactions within the resist film as a function of local light dose.

Post-Exposure Bake (PEB) Modeling: If a PEB step is used, models can simulate diffusion-reaction processes that might occur, further influencing the distribution of reactive species or the extent of cross-linking. cenmed.com

Development Modeling: Simulating the dissolution rate of the resist material in the developer solution based on the state of the resist after exposure and PEB. For negative resists, a lower dissolution rate is assigned to areas that received sufficient exposure and underwent insolubilization. fishersci.caepa.gov Dissolution models can be empirical or physically based.

By integrating these models, lithography simulation software can predict the three-dimensional profile of the developed resist pattern. scribd.comfishersci.se This predictive capability is invaluable for optimizing the lithography process with this compound by allowing engineers to:

Determine the optimal exposure dose and focus settings to achieve target critical dimensions (CDs) and desired resist profiles (e.g., the overhung profiles reported for this compound cenmed.comfishersci.be).

Evaluate the process window, which defines the acceptable range of exposure dose and focus variations for achieving functional patterns. nih.govfishersci.be

Develop and optimize mask patterns, including optical proximity correction (OPC), to compensate for diffraction and resist effects and improve pattern fidelity, especially for complex layouts. fishersci.sefishersci.be

Predict and mitigate lithographic challenges such as pattern collapse, line edge roughness (LER), and bridging.

Explore the impact of changes in resist formulation or process parameters on lithographic performance without the need for extensive experimental trial and error. nih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are essential for characterizing Lmr-UV in synthetic or natural systems?

  • Methodological Answer : Use UV-Vis spectroscopy to quantify absorption maxima and molar extinction coefficients, paired with NMR (¹H/¹³C) for structural elucidation. For purity validation, combine HPLC with diode-array detection (DAD) and mass spectrometry (LC-MS) .
  • Key Parameters : Include spectral resolution (e.g., 1 nm for UV-Vis), solvent polarity effects, and calibration with reference standards.

Q. How should researchers design controlled experiments to assess this compound’s photostability?

  • Methodological Answer :

Expose this compound samples to controlled UV irradiation (e.g., 254–365 nm) under inert atmospheres (N₂/Ar) to minimize oxidative degradation.

Monitor degradation kinetics via time-resolved UV-Vis spectroscopy.

Include dark controls and replicate experiments (n ≥ 3) to isolate light-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectral data across studies?

  • Methodological Answer :

  • Step 1 : Cross-validate instrumentation (e.g., calibrate spectrophotometers using holmium oxide filters).
  • Step 2 : Replicate experiments under identical conditions (solvent, temperature, pH).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, impurity interference) .
    • Example : Discrepancies in λmax values may arise from solvent-induced shifts (e.g., 10 nm variation between aqueous vs. organic solvents) .

Q. What computational approaches complement experimental data for modeling this compound’s photochemical behavior?

  • Methodological Answer :

  • Use TD-DFT (time-dependent density functional theory) to simulate electronic transitions and compare with experimental UV-Vis spectra.
  • Validate models using experimental data (e.g., oscillator strengths vs. molar absorptivity).
  • Address discrepancies by refining basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent-effect parameters (e.g., COSMO-RS) .

Q. How can researchers ensure reproducibility in this compound studies when using AI-driven spectral analysis tools?

  • Methodological Answer :

  • Step 1 : Train LLMs (e.g., GPT-4) on curated spectral databases (e.g., NIST Chemistry WebBook).
  • Step 2 : Cross-verify AI-generated interpretations with traditional methods (e.g., manual peak assignment in NMR/IR).
  • Step 3 : Document model parameters (e.g., training datasets, hyperparameters) and adhere to FAIR data principles .

Data Management & Ethics

Q. What strategies are recommended for managing conflicting data in multi-institutional this compound studies?

  • Methodological Answer :

  • Implement centralized data repositories (e.g., Zenodo, Figshare) with version control.
  • Use standardized metadata templates (e.g., ISA-Tab) to document experimental conditions.
  • Conduct joint workshops to align analytical protocols and resolve methodological divergences .

Q. How should researchers address ethical concerns when using LLMs for this compound data analysis?

  • Methodological Answer :

  • Disclose LLM usage in methods sections, including model version and training data sources.
  • Avoid reliance on LLMs for critical interpretations (e.g., safety assessments).
  • Adopt a “human-in-the-loop” framework for validation, ensuring compliance with institutional AI ethics guidelines .

Future Directions

Q. What gaps exist in current this compound research, and how can they guide future studies?

  • Methodological Answer :

  • Gap 1 : Limited in vivo phototoxicity data. Proposed Solution: Develop zebrafish or 3D skin models for photodynamic studies.
  • Gap 2 : Understudied solvent-catalyst interactions. Proposed Solution: Use operando spectroscopy to monitor real-time reaction dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.